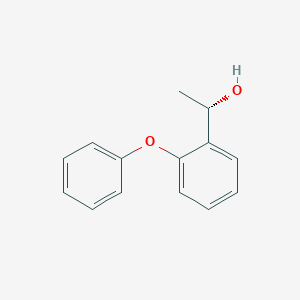

(S)-1-(2-Phenoxyphenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(1S)-1-(2-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1 |

InChI Key |

ONJFOAUWTFCJFM-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of S 1 2 Phenoxyphenyl Ethan 1 Ol

Enantioselective Synthetic Approaches

The primary route to optically active alcohols such as (S)-1-(2-Phenoxyphenyl)ethan-1-ol involves the enantioselective reduction of the ketone precursor, 1-(2-phenoxyphenyl)ethan-1-one. This can be achieved through several catalytic methods, including metal-catalyzed hydrogenation and hydrosilylation, as well as biocatalytic reductions.

Asymmetric Reduction Strategies of 1-(2-Phenoxyphenyl)ethan-1-one

The asymmetric reduction of prochiral ketones is a widely studied and highly effective method for producing enantiomerically enriched or pure alcohols. The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantioselectivity.

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols. It involves the use of a chiral metal complex to deliver hydrogen to one face of the ketone selectively.

Ruthenium-BINAP (Ru-BINAP) Systems: Ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govnih.govnih.gov These reactions are typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol (B145695). The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction. For the synthesis of this compound, a catalyst system employing (S)-BINAP would be the logical choice. The mechanism is believed to involve a metal-ligand bifunctional catalysis where a hydride on the ruthenium and a proton from a coordinated diamine or alcohol are transferred to the ketone carbonyl. nih.gov

Rhodium-DuPHOS (Rh-DuPHOS) Systems: Rhodium complexes with chiral bisphosphine ligands from the DuPHOS family are also highly efficient for the asymmetric hydrogenation of various ketones. psu.eduresearchgate.net These catalysts often exhibit high enantioselectivities under mild conditions. The choice between the (R,R) and (S,S) enantiomers of the DuPHOS ligand determines the configuration of the resulting alcohol.

Table 1: Representative Catalytic Asymmetric Hydrogenation of Aryl Ketones Data presented is for analogous substrates due to the lack of specific literature for 1-(2-phenoxyphenyl)ethan-1-one.

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |

| RuCl₂((S)-BINAP)((S,S)-DPEN) | Acetophenone | 2-Propanol | 8 | 28 | >99 | 97 (R) | nih.gov |

| [Rh((R,R)-Et-DuPHOS)(cod)]OTf | Methyl acetoacetate | Methanol | 4 | 25 | 100 | 99 (R) | psu.edu |

The reduction of ketones using borane (B79455) (BH₃) in the presence of a chiral catalyst, most notably the Corey-Bakshi-Shibata (CBS) catalyst, is a highly effective method for producing chiral alcohols with high enantioselectivity. organic-chemistry.orgyork.ac.uk The CBS catalyst is an oxazaborolidine derived from a chiral amino alcohol, typically proline. The reaction proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron atom, and a hydride is delivered from the borane-amine complex to one face of the carbonyl group. The steric environment of the catalyst directs the approach of the ketone, leading to high enantioselectivity. For the synthesis of this compound, the (R)-CBS catalyst would be expected to yield the desired (S)-alcohol.

Table 2: Representative Chiral Borane Reductions of Aryl Ketones Data presented is for analogous substrates due to the lack of specific literature for 1-(2-phenoxyphenyl)ethan-1-one.

| Chiral Catalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| (R)-CBS catalyst | Acetophenone | BH₃·THF | THF | 23 | 97 | 97 (S) | organic-chemistry.org |

| (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | Propiophenone | BH₃·SMe₂ | THF | -20 | 92 | 96 (S) | rsc.org |

Enantioselective hydrosilylation of ketones, followed by hydrolysis of the resulting silyl (B83357) ether, provides another versatile route to chiral alcohols. academie-sciences.fracademie-sciences.fr This method typically employs a chiral transition metal complex, often with copper or rhodium, and a silane (B1218182) reducing agent such as diphenylsilane (B1312307) or phenylmethylsilane. The reaction mechanism involves the oxidative addition of the silane to the metal center, followed by insertion of the ketone carbonyl into the metal-hydride bond and reductive elimination to form the silyl ether. The enantioselectivity is controlled by the chiral ligand coordinated to the metal.

Table 3: Representative Enantioselective Hydrosilylation of Aryl Ketones Data presented is for analogous substrates due to the lack of specific literature for 1-(2-phenoxyphenyl)ethan-1-one.

| Catalyst System | Silane | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| CuCl/(R)-BINAP/NaOtBu | PhMeSiH₂ | Acetophenone | Toluene | -78 | 99 | 93 (R) | academie-sciences.fracademie-sciences.fr |

| [Rh(cod)Cl]₂/(R)-BINAP | Ph₂SiH₂ | Acetophenone | THF | 0 | 95 | 84 (R) | academie-sciences.fr |

Biocatalytic Routes to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly ketoreductases, can reduce ketones with exceptional enantioselectivity under mild reaction conditions.

Table 4: Representative Enzymatic Asymmetric Bioreduction of Aryl Ketones Data presented is for analogous substrates due to the lack of specific literature for 1-(2-phenoxyphenyl)ethan-1-one.

| Biocatalyst | Substrate | Reaction Medium | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Aromatoleum aromaticum PEDH | Acetophenone | Isopropanol (B130326)/water | 30 | >99 | >99 (S) | nih.gov |

| Carrot (Daucus carota) | Acetophenone | Water | RT | 80 | >98 (S) | capes.gov.br |

Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2-Phenoxyphenyl)ethan-1-ol

Kinetic resolution is a widely employed technique for separating enantiomers, wherein a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. Lipases are particularly effective for this purpose due to their broad substrate tolerance, high enantioselectivity, and operational stability.

In the case of racemic 1-(2-phenoxyphenyl)ethan-1-ol, a lipase-catalyzed acylation is the most common approach. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The most frequently used lipase (B570770) for resolving secondary alcohols is Candida antarctica Lipase B (CALB), often in an immobilized form such as Novozym 435.

The reaction involves the racemic alcohol and an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-polar organic solvent like tert-butyl methyl ether or toluene. The lipase facilitates the transfer of the acetyl group to the (R)-alcohol, forming (R)-1-(2-phenoxyphenyl)ethyl acetate. The unreacted this compound can then be separated from the esterified (R)-enantiomer. The maximum theoretical yield for the desired (S)-alcohol in a classical kinetic resolution is 50%. High enantiomeric excess (ee) for the remaining alcohol can be achieved by carefully controlling the reaction to reach approximately 50% conversion. nih.govresearchgate.net

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution

| Lipase Source | Acyl Donor | Solvent | Typical Conversion | Product (ee) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50% | >99% for (S)-alcohol |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | tert-Butyl methyl ether | ~50% | High |

Organocatalytic Asymmetric Syntheses

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. researchgate.net For the synthesis of this compound, the most direct organocatalytic approach is the asymmetric reduction of the corresponding prochiral ketone, 2-phenoxyacetophenone (B1211918).

This transformation can be achieved using a chiral organocatalyst in conjunction with a stoichiometric reductant. For example, chiral diarylprolinol silyl ethers, a class of well-established organocatalysts, can activate α,β-unsaturated aldehydes for various nucleophilic additions. nih.gov While not a direct reduction, related organocatalytic methods can be envisioned. A more direct strategy involves the use of catalysts that facilitate asymmetric hydrosilylation or transfer hydrogenation. Chiral phosphoric acids or bifunctional catalysts like squaramides could potentially be employed to create a chiral environment around the ketone, directing the hydride attack from a reducing agent (e.g., a Hantzsch ester or trichlorosilane) to one face of the carbonyl group, leading to the desired (S)-alcohol with high enantioselectivity. uva.esnih.gov

Other Metal-Catalyzed Enantioselective Transformations

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are powerful and widely used industrial methods for the synthesis of chiral alcohols from prochiral ketones. These reactions typically employ chiral transition metal complexes as catalysts.

For the synthesis of this compound, 2-phenoxyacetophenone is reduced using a hydrogen source and a chiral catalyst. In ATH, the hydrogen is typically sourced from isopropanol or formic acid. Well-known catalysts for this include ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

In asymmetric hydrogenation, molecular hydrogen (H₂) is used, often under pressure. Chiral catalysts like Ru-BINAP or Rh-DIPAMP complexes are classic examples. The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity. These methods are often highly efficient, requiring only small amounts of catalyst (low catalyst loading) to produce the chiral alcohol in excellent yield and with high enantiomeric excess.

Classical Resolution Techniques for Racemic 1-(2-Phenoxyphenyl)ethan-1-ol

Before the advent of modern asymmetric catalysis, classical resolution was the primary method for obtaining enantiomerically pure compounds. libretexts.org

Diastereomeric Salt Formation and Crystallization Strategies

This method involves converting the racemic mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orgbme.hu Since 1-(2-phenoxyphenyl)ethan-1-ol is an alcohol, it must first be derivatized.

A common strategy is to react the racemic alcohol with a chiral carboxylic acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid, to form a mixture of diastereomeric esters. libretexts.orglibretexts.org The two resulting diastereomers, for example, [(S)-alcohol-(R)-acid] and [(R)-alcohol-(R)-acid], are not mirror images and will have different solubilities in a given solvent. fiveable.me Through a process of fractional crystallization, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. After separation by filtration, the pure diastereomeric ester is hydrolyzed to yield the enantiomerically pure this compound and the recovered chiral resolving agent. The success of this method depends heavily on finding a suitable resolving agent and crystallization solvent that provide a significant difference in solubility between the diastereomers. bme.hu

Preparative Chiral Chromatographic Separation Methodologies

Preparative chiral chromatography is a powerful technique for separating enantiomers on a large scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic 1-(2-phenoxyphenyl)ethan-1-ol.

The racemic mixture is dissolved in a mobile phase and passed through a chromatography column packed with the CSP. Due to the differential diastereomeric interactions between the enantiomers and the chiral phase, one enantiomer is retained more strongly than the other, causing them to travel through the column at different rates. This results in their separation.

Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated onto a silica (B1680970) support. The choice of the specific CSP and the composition of the mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) are critical for achieving good separation (resolution). The separated enantiomers are then collected as they elute from the column. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose, offering high purity and good recovery of the desired enantiomer. nih.govsielc.com

Convergent and Divergent Synthetic Pathways to the (S)-Enantiomer

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis strategy for this compound typically involves the coupling of two key fragments: a phenoxyphenyl component and a chiral ethanol unit or their respective precursors. A primary and highly effective method is the asymmetric reduction of the prochiral ketone, 2-phenoxyacetophenone. This transformation directly establishes the chiral center in the final step, a hallmark of convergent design.

One of the most prominent methods for this asymmetric reduction is catalytic transfer hydrogenation . This reaction often utilizes a ruthenium or rhodium complex with a chiral ligand. For instance, a Ru-complex bearing a chiral diphosphine and a diamine ligand can effectively catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone, yielding the (S)-alcohol with high enantioselectivity. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction.

Another powerful convergent approach is biocatalysis , employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes can exhibit exquisite stereoselectivity, providing the (S)-alcohol in high enantiomeric excess (>99% ee) under mild, aqueous conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes offers a green and efficient alternative to metal-based catalysts. nih.gov

A representative convergent synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Key Features |

| 1 | Friedel-Crafts Acylation | Diphenyl ether, Chloroacetyl chloride, AlCl₃ | Formation of the ketone precursor. |

| 2 | Asymmetric Reduction | 2-Phenoxyacetophenone, Chiral Ru-catalyst, Isopropanol (hydrogen donor) | Direct formation of the chiral center with high enantioselectivity. |

A divergent synthesis approach, on the other hand, would start from a common chiral precursor and introduce the phenoxy group at a later stage, allowing for the synthesis of various analogs. For example, a synthesis could commence with a chiral starting material like (S)-styrene oxide. Ring-opening of the epoxide with phenol (B47542) in the presence of a suitable catalyst would yield the desired product. This strategy allows for the variation of the phenolic component, enabling the synthesis of a library of related chiral alcohols.

Another divergent pathway could involve the asymmetric addition of a methyl group to 2-phenoxybenzaldehyde. This can be achieved using a chiral organometallic reagent or a catalytic asymmetric addition reaction. The aldehyde can be prepared from 2-phenoxybenzoic acid or a related derivative. This approach allows for the introduction of different alkyl or aryl groups by simply changing the nucleophile in the addition step.

Process Intensification and Green Chemistry Considerations in Large-Scale Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process intensification and the principles of green chemistry . These concepts aim to improve efficiency, reduce waste, and enhance the sustainability of the manufacturing process. researchgate.net

Process Intensification involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing and processing. For the synthesis of this compound, key areas of process intensification include:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for highly exothermic or fast reactions. The asymmetric hydrogenation of 2-phenoxyacetophenone is well-suited for a continuous flow setup, where the substrate and hydrogen source are continuously passed through a packed bed reactor containing an immobilized chiral catalyst.

In-situ Product Removal: To overcome equilibrium limitations and potential product inhibition, especially in biocatalytic reductions, in-situ product removal techniques can be employed. This can involve techniques like liquid-liquid extraction or adsorption, which continuously remove the product from the reaction medium, driving the reaction to completion.

Green Chemistry principles provide a framework for designing chemical products and processes that are environmentally benign. Key green chemistry metrics and considerations for the synthesis of this compound include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The asymmetric reduction of 2-phenoxyacetophenone has a high atom economy as all the atoms of the substrate and the hydrogen are incorporated into the product.

E-Factor (Environmental Factor): The E-factor quantifies the amount of waste produced per unit of product. The goal is to minimize this value. By using catalytic methods (both chemical and biological) and recycling solvents and catalysts, the E-factor for the synthesis of this compound can be significantly reduced.

Use of Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Green solvents such as water, ethanol, or supercritical fluids are preferred over hazardous chlorinated or aromatic solvents. sciepub.com Biocatalytic reductions are often performed in aqueous media, making them inherently greener.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Biocatalytic reactions typically operate under mild conditions, contributing to energy efficiency.

The following table summarizes some key green chemistry metrics:

| Metric | Description | Ideal Value | Application to Synthesis of this compound |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High for the asymmetric reduction of 2-phenoxyacetophenone. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Can be minimized through catalyst and solvent recycling. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic metric that encourages reduction of all materials used. |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Provides a more practical measure of reaction efficiency than yield alone. |

By integrating convergent or divergent synthetic strategies with the principles of process intensification and green chemistry, the large-scale production of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Stereochemical Characterization and Enantiopurity Analysis of S 1 2 Phenoxyphenyl Ethan 1 Ol

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For (S)-1-(2-Phenoxyphenyl)ethan-1-ol, this pertains to the specific orientation of the hydroxyl, methyl, and 2-phenoxyphenyl groups around the chiral carbon center. Several powerful analytical techniques are utilized to elucidate this arrangement.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, provides a unique spectral signature that is highly sensitive to the molecule's absolute configuration and conformation. nih.gov

For a molecule like this compound, the ECD spectrum would be governed by the electronic transitions of its chromophores, primarily the phenyl and phenoxy rings. The spatial relationship between these chromophores, dictated by the stereochemistry at the carbinol center, would result in characteristic Cotton effects. The sign and intensity of these effects can be correlated to the absolute configuration.

In practice, the experimental ECD spectrum of an unknown enantiomer is compared with the theoretically calculated spectrum for a known configuration (e.g., the 'S' configuration). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The sensitivity of ECD to molecular structure and solvent effects has been demonstrated for structurally similar compounds like 1-(R)-phenylethanol. researchgate.net

Table 1: Illustrative ECD Data for a Chiral Aromatic Alcohol

| Transition | Wavelength (nm) | Molar Ellipticity (Δε) |

|---|---|---|

| π → π* (¹Lb) | ~260-270 | Positive/Negative |

Note: The signs of the Cotton effects are dependent on the absolute configuration and conformation.

Anisotropic Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Anisotropic NMR spectroscopy provides through-space structural information that is not accessible in standard isotropic NMR. nih.gov Techniques such as the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in a weakly aligning medium can be used to determine the relative orientation of different parts of a molecule. nih.gov This information is invaluable for the elucidation of the absolute configuration of complex molecules.

For this compound, dissolving the compound in a chiral liquid crystal or a gel that can be stretched or compressed creates a partially aligned sample. nih.gov The analysis of the resulting anisotropic NMR data would provide information on the orientation of the C-H bonds and the phenyl rings relative to each other, which can be used to differentiate between the (S) and (R) enantiomers. researchgate.net

Derivatization Strategies for Mosher's Ester Analysis and Related Approaches

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. nih.gov This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. nih.govspringernature.com

The underlying principle is that the diastereomers will have distinct ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. libretexts.orgumn.edu By comparing the chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. A systematic difference in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester plane allows for the assignment of the stereocenter. libretexts.orgoregonstate.edu

For this compound, the procedure would involve:

Reaction of the alcohol with (R)-MTPA-Cl to form the (S,R)-diastereomer.

Reaction of the alcohol with (S)-MTPA-Cl to form the (S,S)-diastereomer.

Acquisition and comparison of the ¹H NMR spectra of the two products.

Table 2: Expected ¹H NMR Chemical Shift Differences (ΔδSR) in a Mosher's Ester Analysis of a Secondary Alcohol

| Proton | δ(S)-MTPA ester (ppm) | δ(R)-MTPA ester (ppm) | ΔδSR (ppm) | Assignment |

|---|---|---|---|---|

| Methyl (CH₃) | e.g., 1.50 | e.g., 1.55 | -0.05 | Shielded by phenyl of (R)-MTPA |

| Methine (CH) | e.g., 5.00 | e.g., 4.98 | +0.02 |

Note: This is a hypothetical data table illustrating the principle. The actual values and signs would depend on the specific conformation.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires the formation of a single, high-quality crystal. If this compound itself does not crystallize readily, a crystalline derivative can be prepared. This can be achieved by reacting the alcohol with a suitable achiral or chiral reagent to form an ester, urethane, or other derivative that has a higher propensity to crystallize.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice. The resulting electron density map reveals the connectivity of the atoms and their spatial arrangement. For a chiral molecule, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays, often requiring the presence of a heavier atom in the structure. nih.gov The crystal structure of derivatives of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine has been reported, demonstrating the feasibility of crystallographic studies on related phenoxy structures. rsc.org

Quantification of Enantiomeric Excess and Chiral Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter for the quality control of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

For the analysis of this compound, a suitable chiral column would be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols. nih.gov The sample is dissolved in a suitable mobile phase and injected into the HPLC system. The two enantiomers will exhibit different retention times as they pass through the chiral column, resulting in two separate peaks in the chromatogram.

The enantiomeric excess is calculated from the areas of the two peaks using the following formula:

ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

The successful separation of the enantiomers of the structurally similar 1-phenylethanol (B42297) by chiral HPLC has been well-documented. nih.govresearchgate.net

Table 3: Exemplary Chiral HPLC Data for the Analysis of a Racemic Phenylethanol Derivative

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | e.g., 10.2 | e.g., 50000 |

Note: This table represents an ideal 50:50 racemic mixture. For an enantiomerically enriched sample of this compound, the peak area for the (S)-enantiomer would be significantly larger.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful and widely employed technique for the separation of enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

For the enantioseparation of aryl alcohols like 1-(2-Phenoxyphenyl)ethan-1-ol, cyclodextrin-based CSPs are often the first choice. These cyclic oligosaccharides possess a chiral cavity, enabling enantioselective interactions. While specific application data for this compound is not extensively documented in publicly available literature, analogous separations of similar compounds, such as 1-phenylethanol, provide valuable insights. For instance, permethylated beta-cyclodextrin (B164692) phases have demonstrated success in resolving the enantiomers of related chiral alcohols.

A hypothetical GC method for the analysis of this compound could employ a capillary column coated with a derivative of beta-cyclodextrin. The separation would be optimized by adjusting parameters such as oven temperature, carrier gas flow rate, and injection parameters. The resulting chromatogram would ideally show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer, allowing for the determination of the enantiomeric excess (e.e.).

Table 1: Hypothetical GC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Capillary Column with Cyclodextrin-based CSP |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Injector Temp. | 250 °C |

| Oven Program | Isothermal or Gradient (e.g., 100°C to 200°C) |

| Detector | Flame Ionization Detector (FID) |

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for determining enantiomeric purity. In an achiral environment, the NMR spectra of two enantiomers are identical. However, the addition of a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), can induce diastereomeric interactions, leading to distinguishable signals for the enantiomers.

Chiral lanthanide shift reagents, such as complexes of europium or praseodymium with chiral ligands, can be used. These reagents coordinate to the hydroxyl group of this compound, forming transient diastereomeric complexes. This interaction causes a differential shift in the resonance frequencies of the protons near the chiral center, allowing for the quantification of each enantiomer by integrating the respective signals.

Alternatively, chiral solvating agents can be employed. These agents form diastereomeric solvates with the enantiomers, leading to small but measurable differences in chemical shifts. The choice of the chiral auxiliary and the solvent is crucial for achieving optimal separation of the NMR signals.

Advanced Optical Rotation Studies

Optical rotation is a fundamental property of chiral molecules. While a simple measurement of specific rotation can confirm the presence of a single enantiomer, advanced studies can provide more detailed information about the enantiomeric purity. The relationship between the observed optical rotation and the enantiomeric excess is generally linear. Therefore, by measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

However, deviations from linearity can occur, and factors such as concentration, solvent, and temperature must be carefully controlled. For a thorough analysis, a calibration curve would be constructed using samples with known enantiomeric ratios.

Method Validation and Robustness for Stereochemical Analysis

The validation of any analytical method used for stereochemical analysis is paramount to ensure its accuracy, precision, and reliability. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer. For GC, this would be demonstrated by achieving baseline separation of the enantiomeric peaks. For NMR, it would involve the clear resolution of signals for each enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve would be generated by analyzing samples with varying concentrations of the (S)-enantiomer.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively. This is particularly important when determining very high enantiomeric purities.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC method, this could involve varying the oven temperature or flow rate slightly.

Chemical Reactivity and Synthetic Utility of S 1 2 Phenoxyphenyl Ethan 1 Ol

Role as a Chiral Building Block in Natural Product and Complex Molecule Synthesis

Enantiomerically pure chiral alcohols are fundamental building blocks in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The (S)-configuration of the hydroxyl-bearing carbon in (S)-1-(2-Phenoxyphenyl)ethan-1-ol makes it an attractive starting material or intermediate for constructing stereochemically complex targets. Its structural motif can be envisioned as a precursor to fragments within larger natural products or designed therapeutic agents.

While direct incorporation of this compound into a named natural product is not extensively documented in readily available literature, the utility of similar chiral aryl ethanols is well-established. For instance, enantiopure 1-phenylethanol (B42297) is a key intermediate in the synthesis of various pharmaceuticals. researchgate.net The principles of asymmetric synthesis suggest that the phenoxyphenyl moiety of the title compound can introduce specific steric and electronic properties into a target molecule, potentially influencing its biological activity or physical properties. The synthesis of complex sesquiterpenes, such as presilphiperfolanols, highlights the importance of stereochemically dense and structurally unique chiral building blocks in achieving total synthesis. nih.govcaltech.edu The unique combination of a chiral center adjacent to a bulky, rigid diaryl ether system in this compound provides a distinct scaffold for synthetic chemists to explore.

Transformations of the Hydroxyl Functionality

The secondary hydroxyl group is the most reactive site in the molecule and the focal point for a variety of synthetic transformations.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. medcraveonline.comyoutube.com This reaction is fundamental for protecting the alcohol or for introducing new functional groups.

More significantly, this reactivity is exploited in the kinetic resolution of the racemic mixture of 1-(2-phenoxyphenyl)ethanol. Kinetic resolution is a powerful technique to separate enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, particularly through lipase-catalyzed acylation, is a highly efficient and widely used method for obtaining enantiopure alcohols. nih.gov In this process, one enantiomer of the racemic alcohol is selectively acylated by the enzyme at a much faster rate than the other, allowing for the separation of the faster-reacting esterified product from the unreacted, enantioenriched alcohol. For the analogous substrate, (R,S)-1-phenylethanol, Novozyme 435, a lipase (B570770) from Candida antarctica, is a commonly employed biocatalyst with vinyl acetate (B1210297) often serving as the acyl donor. nih.gov This process can achieve very high enantiomeric excess (ee) for the remaining (S)-alcohol. nih.gov

Table 1: Representative Conditions for Enzymatic Kinetic Resolution of (R,S)-1-phenylethanol This table illustrates typical conditions for a related substrate, which are indicative of the methods applicable to 1-(2-phenoxyphenyl)ethanol.

| Biocatalyst | Acyl Donor | Solvent | Temperature (°C) | Substrate Concentration (mM) | Result (ee of remaining alcohol) | Reference |

| Novozyme 435 | Vinyl Acetate | n-Hexane | 42 | 240 | 100% | nih.gov |

| B. cenocepacia Lipase | Vinyl Acetate | Not specified | 53.4 | 200 | 99.2% | nih.gov |

Double enzymatic kinetic resolution (DEKR) represents a more advanced strategy where two racemic compounds are resolved simultaneously in a one-pot reaction through enantioselective acyl transfer. nih.gov

The hydroxyl group can be converted into an ether linkage. Standard ether synthesis methodologies, such as the Williamson ether synthesis, are applicable. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl halide. This transformation allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom, further diversifying the molecular structure for synthetic purposes. Related structures with phenoxy-ethanol moieties are common in various chemical contexts. chemscene.comgoogle.comchemscene.comepa.gov

Oxidation of the secondary alcohol in this compound removes the chiral center, yielding the corresponding achiral ketone, 1-(2-phenoxyphenyl)ethanone. synzeal.comnih.gov This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, cost, environmental impact). organic-chemistry.org

Commonly used methods for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: (e.g., Pyridinium chlorochromate (PCC), Jones reagent), though their use is declining due to toxicity.

DMSO-based reagents: (e.g., Swern oxidation, Moffatt oxidation).

Hypervalent iodine compounds: (e.g., Dess-Martin periodinane, iodoxybenzoic acid (IBX)).

Catalytic methods: Such as using 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite. organic-chemistry.org

The resulting ketone, 1-(2-phenoxyphenyl)ethanone, is a versatile intermediate. Its carbonyl group can undergo a wide range of nucleophilic additions, and the adjacent alpha-protons can be removed to form an enolate, enabling alkylation and condensation reactions.

The hydroxyl group is a poor leaving group and must be activated before it can be displaced in a nucleophilic substitution reaction. mit.edu This is typically achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a haloalkane.

The subsequent substitution at the secondary carbon can proceed via two main pathways:

S_N2 Reaction: A single-step mechanism where the nucleophile attacks as the leaving group departs. This reaction proceeds with an inversion of stereochemistry. If this compound is converted to a good leaving group (e.g., a tosylate), an S_N2 reaction with a nucleophile would yield the corresponding (R)-product.

S_N1 Reaction: A two-step mechanism involving the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this intermediate from either face, leading to a racemic mixture of products. This pathway is favored by polar protic solvents and is more likely for secondary substrates that can form a stabilized carbocation. mit.edu

The choice between the S_N1 and S_N2 pathways depends on the substrate, nucleophile, leaving group, and solvent conditions. mit.edu

Reactivity of the Phenoxyphenyl Core and Ethane (B1197151) Moiety

The phenoxyphenyl core of the molecule is comprised of two aromatic rings connected by an ether linkage. This core is generally stable and less reactive than the hydroxyl group. The primary reactivity of the aromatic rings is electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the existing groups. The phenoxy group is an ortho-, para-director and is activating, while the 1-hydroxyethyl substituent is deactivating and meta-directing. The interplay of these directing effects would lead to complex product mixtures if electrophilic substitution were performed on the intact molecule.

The ethane moiety is a saturated hydrocarbon bridge and is generally unreactive under most conditions. Its primary role is to provide a specific spatial relationship between the chiral alcohol function and the bulky phenoxyphenyl group.

Electrophilic and Nucleophilic Aromatic Substitutions

The presence of two aromatic rings in this compound presents distinct possibilities for aromatic substitution reactions. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring.

Ring A (Phenoxy-substituted ring): This ring is attached to the ethan-1-ol moiety via an ether linkage. The oxygen atom of the ether is a powerful activating group due to its ability to donate electron density to the ring through resonance. This makes Ring A highly susceptible to electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to the ether linkage.

Ring B (Ethan-1-ol-substituted ring): This ring is substituted with the 1-hydroxyethyl group. This alkyl group is a weak activating group, directing electrophiles to its ortho and para positions.

In a competitive situation, the ether-substituted ring (Ring A) is significantly more activated and will be the primary site of reaction under typical SEAr conditions. For example, in reactions like nitration or halogenation, substitution is expected to occur preferentially on the ring bearing the phenoxy group. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent | Primary Target Ring | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ring A | (S)-1-(2-(4-nitrophenoxy)phenyl)ethan-1-ol |

| Halogenation | Br₂/FeBr₃ | Ring A | (S)-1-(2-(4-bromophenoxy)phenyl)ethan-1-ol |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is the reverse of electrophilic substitution in terms of electronic demand; it requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to the leaving group. libretexts.orgyoutube.com

The parent molecule, this compound, lacks suitable electron-withdrawing groups and a good leaving group (like a halide) on its phenyl rings. Therefore, it is generally unreactive towards SNAr under standard conditions. For SNAr to occur, the molecule would first need to be modified, for instance, by nitration of the rings followed by conversion of a hydroxyl group (if present on the ring) or another group into a suitable leaving group. For example, if a dinitro-substituted analogue were synthesized, it could potentially undergo substitution. chemscene.com

Functional Group Interconversions on the Phenyl Rings

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.comfiveable.me For this compound, interconversions could be performed on the native ether linkage or on substituents added via aromatic substitution.

A key potential reaction is the cleavage of the diaryl ether bond. While diaryl ethers are generally robust, their cleavage can be accomplished under harsh conditions using reagents like strong protic acids (e.g., HBr) or Lewis acids. This would break the molecule into two separate phenolic and phenyl compounds.

Should functional groups be introduced onto the rings, a wide array of subsequent transformations becomes possible. A common synthetic sequence involves nitration followed by reduction.

Nitration: As discussed, nitration would likely occur on the phenoxy-substituted ring.

Reduction of Nitro Group: A resulting nitro group can be readily reduced to a primary amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl). This amine then serves as a versatile handle for further synthesis, including diazotization reactions or amide bond formation.

Reactions at the Ethane Linker (e.g., α-functionalization)

The chiral ethan-1-ol side chain is a primary site for reactivity.

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-phenoxyphenyl)ethanone. This transformation can be achieved with a variety of oxidizing agents. The choice of reagent can be critical to avoid side reactions.

Table 2: Common Reagents for Oxidation of the Secondary Alcohol

| Reagent | Description |

|---|---|

| Chromium trioxide (CrO₃) | A strong, classic oxidizing agent. |

| Pyridinium chlorochromate (PCC) | A milder reagent, often used to prevent over-oxidation. fiveable.me |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, performed at low temperatures. |

Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group but can be converted into a good one to facilitate nucleophilic substitution. ub.edu This conversion is key to many synthetic applications.

Conversion to Sulfonate Esters: The alcohol can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form tosylates or mesylates. vanderbilt.edu These are excellent leaving groups. The reaction proceeds with retention of configuration at the chiral center.

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. ub.edu These reactions often proceed via an SN2 mechanism, which would result in an inversion of stereochemistry at the chiral center.

Once converted to a halide or sulfonate, the side chain is primed for reaction with a wide range of nucleophiles (e.g., N₃⁻, CN⁻, R₂NH), allowing for the introduction of diverse functionalities. vanderbilt.edu

Application as a Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral molecules are of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals. Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a powerful tool. This compound is a valuable building block for creating the chiral ligands that are at the heart of these catalysts. researchgate.net

The molecule's value stems from its pre-existing stereocenter and the ortho relationship between the ether and the ethyl side chain. This structure is ideal for forming bidentate ligands, which can chelate to a metal center, creating a well-defined and rigid chiral environment.

A common strategy involves transforming the hydroxyl group into another coordinating group, such as a phosphine (B1218219) or an amine.

Synthesis of Chiral Aminophosphine Ligands: The alcohol can be converted into an amine with retention or inversion of stereochemistry. This amine can then be reacted with a chlorophosphine (e.g., ClPPh₂) to generate a P,N-ligand. Alternatively, the alcohol can be converted to a halide and then displaced by a phosphide (B1233454) nucleophile. Ligands of this type have shown potential in rhodium-catalyzed asymmetric hydroformylation. researchgate.net

Synthesis of Chiral Amino Alcohols: The introduction of an amino group, creating a 1,2-amino alcohol moiety within a larger framework, is a well-established route to valuable ligands and chiral auxiliaries. researchgate.net

The resulting ligands, incorporating the this compound backbone, can be complexed with transition metals like rhodium, iridium, or palladium to catalyze a variety of asymmetric reactions, including hydrogenations, hydroborations, and C-C bond-forming reactions. rsc.orgnih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Substitution at the Chiral Center: When the hydroxyl group is converted to a good leaving group (e.g., -OTs, -Br), it can be displaced by a nucleophile. The mechanism can be either SN1 or SN2.

SN2 Mechanism: This bimolecular pathway involves a backside attack by the nucleophile, leading to a single transition state and resulting in an inversion of the stereocenter's configuration. solubilityofthings.com This is often favored by primary and less-hindered secondary substrates and strong nucleophiles.

SN1 Mechanism: This unimolecular pathway involves the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or near-racemic mixture of products. solubilityofthings.com This pathway is favored for substrates that can form stable carbocations (like tertiary or benzylic ones) and in the presence of polar, protic solvents.

For this compound derivatives, the benzylic nature of the chiral center could stabilize a carbocation, potentially opening an SN1 pathway. However, many synthetic procedures would aim to use conditions that favor the stereochemically predictable SN2 pathway.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for SEAr proceeds via a two-step addition-elimination pathway. wikipedia.org

Formation of the σ-complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the substituted product.

For this compound, the powerful electron-donating nature of the ether oxygen significantly stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions of that ring, explaining the high reactivity and regioselectivity observed.

Theoretical and Computational Investigations of S 1 2 Phenoxyphenyl Ethan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and conformational landscape of chiral molecules like (S)-1-(2-Phenoxyphenyl)ethan-1-ol. Conformational analysis, a key aspect of molecular modeling, aims to identify the stable, low-energy arrangements of atoms in the molecule, known as conformers. These conformers exist in a dynamic equilibrium, and their relative populations can significantly influence the molecule's physical, chemical, and biological properties.

The process begins with the construction of a 3D model of the molecule. Due to the presence of several single bonds—specifically the C-O ether linkage, the C-C bond between the phenyl rings, and the C-C and C-O bonds associated with the chiral center—this compound possesses considerable conformational flexibility. The rotation around these bonds gives rise to a multitude of possible spatial arrangements.

Computational methods, such as molecular mechanics or quantum mechanics, are employed to systematically explore the potential energy surface of the molecule. This exploration helps in locating the energy minima that correspond to stable conformers. For a molecule of this complexity, a variety of conformations would be expected, primarily differing in the dihedral angles defining the orientation of the phenoxy group relative to the phenyl ethanol (B145695) moiety. The interactions between the two aromatic rings (pi-stacking or steric repulsion) and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen are critical factors that determine the geometry and relative stability of these conformers.

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and reliable quantum mechanical method for investigating the electronic characteristics of organic compounds. researchgate.net These calculations provide deep insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT studies are instrumental in elucidating the distribution of electrons and identifying regions that are susceptible to chemical attack.

DFT calculations solve an approximation of the Schrödinger equation, where the electron density is the central variable, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy. By applying DFT, researchers can calculate a wide range of molecular properties, including optimized geometry, total energy, and the energies and shapes of molecular orbitals. These calculations are foundational for understanding the molecule's reactivity profile. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that simplifies the picture of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The properties of these frontier orbitals are primary determinants of a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or basicity. youtube.com Regions of the molecule where the HOMO density is high are the most likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the oxygen atoms (both the hydroxyl and ether oxygens due to their lone pairs) and the electron-rich pi systems of the phenyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. The energy of the LUMO indicates the molecule's ability to accept electrons, thus reflecting its electrophilicity. youtube.com Regions with high LUMO density are susceptible to nucleophilic attack. In this molecule, the LUMO is likely distributed over the aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. FMO analysis provides a powerful predictive tool for understanding reaction mechanisms. rsc.orgwuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound from a Hypothetical DFT Calculation

| Parameter | Energy (eV) | Description |

| HOMO Energy | -8.50 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.95 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.55 | Correlates with chemical reactivity and stability. |

The distribution of electron density in a molecule is rarely uniform. Some atoms attract electrons more strongly than others, leading to a separation of charge. DFT calculations can precisely quantify this charge distribution. A common way to visualize this is through a Molecular Electrostatic Potential (MEP) map.

An MEP map plots the electrostatic potential onto the molecule's electron density surface. It uses a color scale to indicate charge distribution:

Red: Represents regions of high electron density and negative electrostatic potential. These are typically associated with lone pairs on electronegative atoms and are potential sites for electrophilic attack. In this compound, the areas around the hydroxyl and ether oxygen atoms would be expected to be red.

Blue: Represents regions of low electron density and positive electrostatic potential. These are electron-deficient areas and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prime candidate for a blue region. youtube.com

Green/Yellow: Represents neutral or non-polar regions, such as the carbon-hydrogen framework of the phenyl rings.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the polar and non-polar regions and offering valuable clues about its intermolecular interactions and reactive sites.

Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can corroborate experimental findings, assign spectral features to specific structural elements, and gain a deeper understanding of the molecule's properties.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. bbk.ac.uk Since this compound is a chiral compound, it will exhibit a characteristic CD spectrum.

Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectrum of a specific enantiomer. The process involves first determining the stable conformations of the molecule and their relative populations. Then, the CD spectrum is calculated for each significant conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra.

This computational approach is powerful for several reasons:

It allows for the direct correlation of specific spectral bands (Cotton effects) to particular electronic transitions within the molecule.

It can be used to predict the spectrum of a molecule before it is synthesized.

Crucially, it can be used to establish the absolute configuration of a chiral center. By comparing the computationally predicted CD spectrum for the (S)-enantiomer with the experimentally measured spectrum, one can confidently assign the absolute stereochemistry of the sample. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation in solution. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. organicchemistrydata.org

The prediction of NMR chemical shifts is a sensitive probe of the local electronic environment around each nucleus. Computational models, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can calculate the magnetic shielding tensor for each atom. From this, the chemical shifts (relative to a standard like tetramethylsilane, TMS) can be derived.

These calculations are highly dependent on the molecular geometry, meaning that accurate conformational analysis is a prerequisite. nih.gov Furthermore, the influence of the solvent can be incorporated into the calculations using continuum solvent models, leading to more accurate predictions. Comparing the calculated chemical shifts with experimental data serves as a stringent test for the proposed structure and conformational preferences of this compound in solution. nih.govlibretexts.org

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Key Protons in this compound

| Proton | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Description |

| -OH | 2.50 | 2.45 | Signal for the hydroxyl proton; shift is often variable. |

| -CH(OH)- | 4.95 | 5.01 | Methine proton at the chiral center. |

| -CH₃ | 1.52 | 1.55 | Methyl group protons. |

| Aromatic H | 6.90 - 7.40 | 6.85 - 7.45 | Complex multiplet region for the 9 protons on the two phenyl rings. |

Reaction Mechanism Elucidation via Transition State Modeling

No studies detailing the transition state modeling for reactions involving this compound were found. Such a study would typically involve the use of computational chemistry methods, such as density functional theory (DFT) or ab initio calculations, to map the potential energy surface of a reaction. This would allow for the identification of transition state structures, which are the highest energy points along the reaction coordinate, and the calculation of activation energies. This information is crucial for understanding the kinetics and mechanism of a chemical transformation.

In Silico Design Principles for this compound Derivatives with Modified Reactivity

Similarly, there is no available research on the in silico design of derivatives of this compound with the aim of modifying its reactivity. This type of investigation would typically employ techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. By systematically modifying the structure of the parent compound in a computational environment, researchers can predict how these changes would affect its chemical properties and reactivity. This approach is instrumental in the rational design of new molecules with desired characteristics.

Due to the lack of specific research on this compound in these areas, no data tables or detailed research findings can be presented.

Future Research Directions and Emerging Paradigms for S 1 2 Phenoxyphenyl Ethan 1 Ol Research

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The cornerstone of utilizing any chiral molecule is the ability to produce it in high enantiomeric purity and yield. For (S)-1-(2-Phenoxyphenyl)ethan-1-ol, future research will undoubtedly focus on optimizing its synthesis from the prochiral precursor, 2-phenoxyacetophenone (B1211918). Two primary strategies are anticipated to dominate this field: asymmetric reduction and enzymatic kinetic resolution.

Asymmetric Reduction: This approach involves the direct conversion of the ketone to the desired (S)-alcohol using a chiral catalyst. Research will likely explore various catalytic systems, including those based on transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. Another promising avenue is the use of biocatalysis, employing isolated alcohol dehydrogenases (ADHs) or whole-cell systems. researchgate.net These enzymes can offer exceptional enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions. researchgate.net The development of enzymes tolerant to high substrate concentrations will be crucial for industrial scalability. researchgate.net

Enzymatic Kinetic Resolution: An alternative pathway is the kinetic resolution of racemic 1-(2-phenoxyphenyl)ethan-1-ol. This method uses an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer (often the R-enantiomer), allowing for the separation of the unreacted (S)-alcohol. nih.gov Lipases like Novozyme 435 are widely used for resolving similar structures such as 1-phenylethanol (B42297). nih.gov Future work will involve screening various lipases and optimizing reaction parameters—including the acyl donor, solvent, and temperature—to maximize both yield and enantiomeric excess for the target (S)-alcohol.

Table 1: Exemplar Data for Stereoselective Synthesis of Chiral Alcohols Analogous to this compound

| Method | Substrate | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | 3',5'-Bistrifluoromethylacetophenone | Rhodococcus erythropolis ADH | >99.9% (S) | researchgate.net |

| Kinetic Resolution | (R,S)-1-Phenylethanol | Novozyme 435 | 100% (S) | nih.gov |

| Asymmetric Reduction | 4-Methoxyacetophenone | Microbial Cells (various) | High (S) | cjcatal.com |

This table presents data for analogous compounds to illustrate the potential efficacy of these methods for this compound.

Exploration of Novel Catalytic Systems Utilizing this compound as a Chiral Scaffold

Beyond its direct use, the hydroxyl group and chiral center of this compound make it an excellent candidate for development into a chiral ligand or auxiliary for asymmetric catalysis. Chiral alcohols are frequently used as precursors for ligands that can coordinate with metal centers to create a chiral environment, enabling stereoselective transformations.

Future research is expected to focus on modifying the structure of this compound to create novel phosphine (B1218219), diamine, or N-heterocyclic carbene (NHC) ligands. uni-muenchen.deresearchgate.net For instance, the hydroxyl group could serve as a handle for introducing phosphorus-containing moieties to form P,O-type ligands. These new ligands could then be screened in a variety of asymmetric reactions, such as hydrogenations, arylations, or cyclization reactions, where the unique steric and electronic properties imparted by the phenoxyphenyl group could lead to unprecedented levels of selectivity or reactivity. nih.gov The development of such "privileged ligands" from an accessible chiral alcohol is a significant goal in catalysis. researchgate.net

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

To transition from laboratory-scale synthesis to industrial production, modern chemical processes increasingly rely on continuous flow chemistry and automation. wikipedia.org These technologies offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved efficiency and scalability compared to traditional batch processing. researchgate.netchemeurope.com

Future efforts will likely involve adapting the optimal stereoselective synthesis of this compound to a continuous flow setup. This could involve packed-bed reactors containing an immobilized enzyme or catalyst, allowing for continuous conversion of the starting material with easy separation of the product. gold-chemistry.org Automated platforms can further accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel with minimal manual intervention. rsc.org The integration of real-time monitoring tools within these flow systems will be crucial for process control and optimization.

Expansion of Synthetic Scope and Access to Structurally Diverse Derivatives

The value of this compound as a building block is directly related to its utility in synthesizing a wide range of structurally diverse derivatives. The core structure contains multiple sites for functionalization, including the hydroxyl group and the two aromatic rings.

Future synthetic campaigns will likely explore:

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers and esters, modifying the molecule's polarity, solubility, and potential biological activity.

Aromatic Substitution: Electrophilic aromatic substitution reactions on either the phenoxy or the phenyl ring can introduce a variety of substituents (e.g., halogens, nitro groups, alkyl chains). These modifications can fine-tune the electronic properties and steric profile of the molecule, which is particularly relevant in the design of new ligands or drug candidates. nih.gov

Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group would allow for nucleophilic substitution to introduce nitrogen, sulfur, or other carbon-based functionalities, dramatically expanding the accessible chemical space.

This expansion will enable the creation of libraries of novel compounds for screening in drug discovery and materials science applications.

Table 2: Potential Derivative Classes from this compound

| Derivative Class | Functionalization Site | Potential Reagents |

| Ethers | Hydroxyl Group | Alkyl halides (e.g., methyl iodide), Williamson ether synthesis |

| Esters | Hydroxyl Group | Acyl chlorides, Carboxylic acids (e.g., benzoyl chloride) |

| Halogenated Aromatics | Phenyl or Phenoxy Ring | N-Bromosuccinimide (NBS), Cl₂ |

| Amines | Hydroxyl (via substitution) | Azide introduction followed by reduction, Mitsunobu reaction |

Advanced Spectroscopic and Computational Tools for Real-Time Chiral Analysis and Reaction Monitoring

A deeper understanding of the chiral nature of this compound and its reactions requires the application of advanced analytical and computational methods. While standard techniques like NMR and HPLC with chiral columns are essential for determining enantiomeric excess, emerging tools offer more profound insights. nih.gov

Future research will benefit from:

Time-Resolved Spectroscopy: Techniques like time-resolved circular dichroism could allow for the real-time observation of chiral dynamics during a chemical reaction. This would provide invaluable mechanistic information about how the chiral center is formed or how it influences other reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states in asymmetric synthesis, helping to rationalize the observed stereoselectivity and predict the most effective catalysts. Molecular docking studies could predict the binding interactions of derivatives with biological targets like enzymes, guiding the design of new therapeutic agents. nih.gov

The synergy between these advanced analytical tools and synthetic efforts will create a powerful feedback loop, accelerating the development and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis methods for (S)-1-(2-Phenoxyphenyl)ethan-1-ol?

- Methodological Answer : Use biocatalytic reduction with (S)-alcohol dehydrogenases (ADHs) for high enantiomeric excess (ee). For example, reductions of hydroxyacetophenones achieved >95% conversion and >99% ee . Asymmetric transfer hydrogenation using Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) is also effective, as demonstrated in synthesizing VNI derivatives . Purify via chiral HPLC (e.g., 87-90% ee in fluorophenyl ethanols) .

Q. How is stereochemical purity validated for this compound?

- Methodological Answer : Combine chiral HPLC with polarimetry or X-ray crystallography. For instance, enantiomeric ratios of fluorophenyl ethanols were confirmed via chiral HPLC (88-90% ee) , while X-ray crystallography resolved absolute configurations in naphthalen-2-yl ethanol derivatives .

Q. What spectroscopic techniques characterize this compound?

- Methodological Answer : Use H/C NMR to assign chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl protons at δ 2.1–2.5 ppm) . Mass spectrometry (MS) confirms molecular ions (e.g., [M+H] at m/z 229 for CHO) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence reactivity in this compound derivatives?

- Methodological Answer : Compare analogs like 1-(2,3,4-trichlorophenyl)ethan-1-ol vs. 1-(2,4,6-trichlorophenyl)ethan-1-ol. Regioselectivity in oxidation/substitution reactions depends on steric/electronic effects, which can be modeled via DFT calculations .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer : Standardize assays (e.g., fixed solvent:buffer ratios, pH 7.4). For example, discrepancies in enzyme inhibition may arise from assay conditions. Validate via NMR titration (binding constants) and crystallographic studies of ligand-receptor complexes .

Q. What computational strategies predict metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions. Compare with experimental data from liver microsome assays. For instance, fluorophenyl ethanols showed phase I metabolism via hydroxylation .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.